

# Spectroscopic Characterization of Potassium Vinyltrifluoroborate: A Technical Guide

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## Compound of Interest

Compound Name: Potassium vinyltrifluoroborate

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This technical guide provides a comprehensive overview of the spectroscopic data for **potassium vinyltrifluoroborate** (CAS 13682-77-4), a versatile reagent in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, purity assessment, and reaction monitoring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **potassium vinyltrifluoroborate** in solution. The following tables summarize the key NMR data.

## NMR Spectroscopic Data

Nucleus	Solvent	Chemical Shift ( $\delta$ ) / ppm	Coupling Constant (J) / Hz	Multiplicity	Assignment
$^1\text{H}$	DMSO- $\text{d}_6$	5.85 - 5.75	m	-CH=	
		5.25 - 5.15	m	=CH <sub>2</sub>	
$^{13}\text{C}$	DMSO- $\text{d}_6$	139.0	CH=CH <sub>2</sub>		
		131.0 (broad)	-CH=CH <sub>2</sub>		
$^{19}\text{F}$	DMSO- $\text{d}_6$	-137.5	q	-BF <sub>3</sub>	
$^{11}\text{B}$	DMSO- $\text{d}_6$	3.3	68.4	q	-BF <sub>3</sub>

Table 1: NMR Spectroscopic Data for **Potassium Vinyltrifluoroborate**.

## Experimental Protocol for NMR Spectroscopy

High-resolution  $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ , and  $^{11}\text{B}$  NMR spectra can be obtained using a 300 MHz (or higher) spectrometer.

**Sample Preparation:** A sample of **potassium vinyltrifluoroborate** is dissolved in deuterated dimethyl sulfoxide (DMSO- $\text{d}_6$ ).

**$^1\text{H}$  NMR:** Spectra are recorded using a standard pulse sequence. The residual DMSO peak at 2.50 ppm serves as the internal reference.

**$^{13}\text{C}$  NMR:** Spectra are acquired with proton decoupling. The central peak of the DMSO- $\text{d}_6$  septet at 39.52 ppm is used for chemical shift referencing.

**$^{19}\text{F}$  NMR:** Spectra are referenced to an external standard, typically trifluoroacetic acid (TFA) or  $\text{CFCl}_3$ .

**$^{11}\text{B}$  NMR:** A boron-free probe is used for  $^{11}\text{B}$  NMR spectroscopy. The chemical shifts are referenced to an external standard of  $\text{BF}_3 \cdot \text{OEt}_2$  (0.0 ppm). A pulse sequence optimized for quadrupolar nuclei may be employed to enhance resolution and observe B-F coupling.

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and vibrational modes present in **potassium vinyltrifluoroborate**.

### IR Spectroscopic Data

While a detailed peak list is not readily available in the literature, the key characteristic absorption bands are summarized below. These are consistent with the structure of the vinyltrifluoroborate anion.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~3100 - 3000	=C-H stretch	Medium
~1630	C=C stretch	Medium
~1410	=CH <sub>2</sub> scissoring	Medium
~1150 - 950	B-F stretch (strong, broad)	Strong
~970	=C-H out-of-plane bend	Strong

Table 2: Characteristic IR Absorption Bands for **Potassium Vinyltrifluoroborate**.

## Experimental Protocol for IR Spectroscopy

**Attenuated Total Reflectance (ATR)-FTIR:** A small amount of the solid **potassium vinyltrifluoroborate** is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. This method requires minimal sample preparation.

**Potassium Bromide (KBr) Pellet:** A small amount of **potassium vinyltrifluoroborate** is finely ground with dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum of the pellet is recorded.

## Mass Spectrometry (MS)

Mass spectrometry of organotrifluoroborates is best performed using soft ionization techniques such as electrospray ionization (ESI), as they are ionic and non-volatile.

## Mass Spectrometry Data

Due to the ionic nature of **potassium vinyltrifluoroborate**, mass spectrometry in the negative ion mode is most informative. The expected primary ion is the vinyltrifluoroborate anion.

Ionization Mode	Observed Ion	m/z (calculated)	Interpretation
ESI Negative	$[\text{C}_2\text{H}_3\text{BF}_3]^-$	95.02	Molecular anion (loss of the potassium counter-ion)

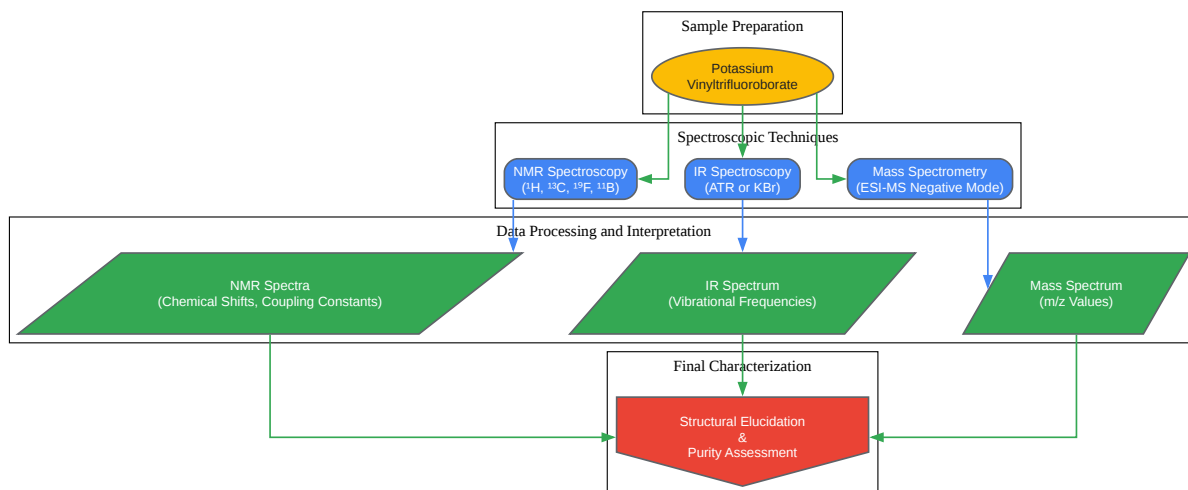
Table 3: Expected Mass Spectrometry Data for **Potassium Vinyltrifluoroborate**.

## Experimental Protocol for Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry: A dilute solution of **potassium vinyltrifluoroborate** in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source of the mass spectrometer. The analysis is performed in the negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the observed anion.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a chemical substance like **potassium vinyltrifluoroborate**.



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Caption: Workflow for the spectroscopic analysis of **potassium vinyltrifluoroborate**.

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